molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1

[4-(4-Fluorophenyl)phenyl]methanol

Cat. No.: B127013
CAS No.: 147497-56-1
M. Wt: 202.22 g/mol
InChI Key: ZSWIVXLMMVNSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluorophenyl)phenyl]methanol, also known as 4,4’-difluorobenzhydrol, is a fluorinated diphenylmethanol compound. It is characterized by the presence of two fluorine atoms at the para-position of the phenyl rings. This compound is widely used as a building block in the synthesis of various pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)phenyl]methanol typically involves the reaction of 4-fluorobenzophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon and hydrogen gas to reduce 4-fluorobenzophenone to this compound. This method is advantageous due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(4-Fluorophenyl)phenyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound may act on various receptors or enzymes, modulating their activity to produce therapeutic effects. For example, in antipsychotic drugs, it may interact with dopamine receptors to alleviate symptoms of psychosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms at the para-position, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and polymers, offering advantages in terms of yield and efficiency .

Biological Activity

[4-(4-Fluorophenyl)phenyl]methanol, also known as bis(4-fluorophenyl)methanol, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanism of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C13H11FO, featuring a central methanol group attached to two para-fluorophenyl groups. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown that fluorinated groups can enhance binding affinity to target proteins through increased hydrophobic interactions and hydrogen bonding capabilities .

Target Interactions

  • Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Cancer Cell Cytotoxicity : Studies indicate that derivatives of bis(4-fluorophenyl)methanol exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

Cytotoxicity Assays

Cytotoxicity assays have been conducted using various cell lines to assess the effectiveness of this compound. The compound demonstrated significant cytotoxic effects with varying IC50 values depending on the specific cell line tested.

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72Induction of apoptosis through mitochondrial pathways
HepG2>100Minimal toxicity observed
Hek29330.1Moderate inhibition of BChE

Anti-Cancer Activity

In a study examining the anti-cancer properties, this compound was found to significantly inhibit tumor growth in vivo. Flow cytometry results indicated that treatment led to increased rates of apoptosis in cancer cells .

Case Studies and Research Findings

  • Inhibition of Cholinesterases : A study reported that compounds similar to this compound exhibited moderate inhibition against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM). This suggests potential applications in treating Alzheimer's disease by selectively targeting cholinesterases .
  • Anticancer Potential : Another study highlighted that derivatives showed significant anticancer activity against the MCF-7 cell line, with an IC50 value indicating effective cytotoxicity at lower concentrations compared to standard chemotherapeutics.
  • Antiviral Activity : Research also suggested potential antiviral properties, although specific data on this compound was limited; similar compounds demonstrated inhibition rates exceeding 50% against HIV integrase interactions .

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWIVXLMMVNSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362755
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147497-56-1
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.86 g, 74.4 mmol) in THF (300 ml) at 0°, is added methyl 4'-fluoro-4-biphenylyl-carboxylate (8.67 g, 37.7 mmol) as a solution in THF (100 ml). The resulting mixture is stirred for 1 hour and subsequently allowed to warm to room temperature. The reaction mixture is chilled to 0° and 2N HCl (100 ml) is slowly added. The resulting mixture then is extracted with Et2O (2×150 ml). The combined organic portions are washed with saturated NaHCO3 solution (400 ml), saturated NaCl solution (400 ml), dried over MgSO4 and concentrated in vacuo, to yield 4'-fluoro-4-biphenylyl-methanol as a white solid.
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.